2-Chloro-6-methylbenzothiazole

Organic Synthesis Physical Organic Chemistry Reaction Optimization

Specify 2-Chloro-6-methylbenzothiazole (CAS 3507-26-4) to secure the exact C2-chloro/C6-methyl substitution pattern validated in high-potency NAAA inhibitors (GI50 0.7 µM), superior ruthenium water oxidation catalysts, and minor-groove binding DNA probes. Substituting unsubstituted or 4-methyl analogs introduces unvalidated SAR variables, risking synthetic yield, reaction optimization, and biological reproducibility. Ensure batch-to-batch consistency with the established ≥98% GC purity standard for your critical research.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 3507-26-4
Cat. No. B1585641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylbenzothiazole
CAS3507-26-4
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)Cl
InChIInChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
InChIKeyPAKSGYIFUVNJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylbenzothiazole (CAS 3507-26-4): Procurement-Ready Specifications and Research-Grade Identity


2-Chloro-6-methylbenzothiazole (CAS 3507-26-4; MFCD04448821; InChIKey PAKSGYIFUVNJQF-UHFFFAOYSA-N) is a chlorinated heteroaromatic building block of the benzothiazole class, characterized by a molecular formula of C8H6ClNS and a molecular weight of 183.66 g/mol . The compound is supplied as a white to almost white crystalline powder or crystal with a melting point range of 44–50 °C and a GC purity specification of ≥98.0% [1]. Its structure features a reactive C2 chlorine handle for nucleophilic displacement chemistry alongside a C6 methyl group that modulates electronic properties, lipophilicity, and metabolic stability in downstream derivatives . These combined features position the compound as a strategically designed intermediate rather than a generic benzothiazole scaffold, with procurement decisions directly affecting downstream synthetic efficiency and final compound performance.

Why 2-Chloro-6-methylbenzothiazole Cannot Be Replaced by Other 2-Chlorobenzothiazoles in Research and Industrial Applications


In the benzothiazole class, substitution pattern is the primary determinant of both synthetic utility and biological outcome. 2-Chloro-6-methylbenzothiazole differs from its closest analogs—such as 2-chlorobenzothiazole (unsubstituted), 2-chloro-6-methoxybenzothiazole, or 2-chloro-4-methylbenzothiazole—in both the position and electronic nature of the substituent. The C6 methyl group in 2-chloro-6-methylbenzothiazole exerts a predictable inductive (+I) and hyperconjugative electron-donating effect that modulates the electron density at the reactive C2 chloro position, directly influencing nucleophilic aromatic substitution (SNAr) kinetics and regioselectivity in cross-coupling reactions [1]. Furthermore, in medicinal chemistry contexts, the C6 methyl substituent has been demonstrated in structure-activity relationship (SAR) studies to significantly impact target binding affinity, metabolic stability, and off-target selectivity compared to unsubstituted or alternatively substituted benzothiazoles [2]. Substituting a different 2-chlorobenzothiazole analog—even one with identical molecular weight or similar purity—introduces unvalidated variables that may compromise synthetic yields, alter reaction optimization protocols, or invalidate established biological SAR, ultimately increasing procurement risk and experimental irreproducibility.

Quantitative Differentiation Evidence for 2-Chloro-6-methylbenzothiazole (3507-26-4) Versus Closest Analogs


C6 Methyl Substituent Modulates 2-Chloro SNAr Reactivity via Electronic Transmission

The C6 methyl group in 2-chloro-6-methylbenzothiazole alters the electron density at the C2 reaction center through inductive and hyperconjugative transmission, distinguishing it from unsubstituted 2-chlorobenzothiazole. 13C NMR chemical shift studies on benzothiazole systems quantify that a C6 methyl substituent induces a measurable upfield shift at the C2 carbon compared to the unsubstituted parent, reflecting increased electron density that retards nucleophilic aromatic substitution kinetics [1]. For procurement purposes, this means that synthetic protocols optimized for 2-chloro-6-methylbenzothiazole may yield different reaction rates or require adjusted conditions when a different 2-chlorobenzothiazole is substituted.

Organic Synthesis Physical Organic Chemistry Reaction Optimization

Crystal Structure and Solid-State Morphology Differentiate from 2-Chloro-4-methylbenzothiazole Isomer

2-Chloro-6-methylbenzothiazole crystallizes with a distinct unit cell and packing arrangement that differs from its regioisomer 2-chloro-4-methylbenzothiazole, with single-crystal X-ray diffraction confirming a nearly planar molecular geometry (deviation within 0.2 Å) and intermolecular interactions governed by van der Waals forces with a nearest intermolecular distance of 3.647 Å [1]. In contrast, 2-chloro-4-methylbenzothiazole exhibits different crystal packing due to altered steric and electronic environments at the ortho-like 4-position, which affects both melting behavior and dissolution kinetics .

Crystallography Solid-State Chemistry Formulation Science

C6 Methyl Group Enhances Anticandidal Activity in Benzothiazole-Piperidine Amide Derivatives

In a systematic SAR study of benzothiazole-piperidine amide derivatives, the presence of both chloro and methyl substituents on the benzothiazole ring was found to have an important impact on anticandidal activity [1]. Derivatives incorporating the 2-chloro-6-methylbenzothiazole scaffold exhibited enhanced antifungal potency compared to analogs lacking the 6-methyl substitution or bearing alternative substituents. MTT cytotoxicity assays further demonstrated that the effective antifungal doses of these 2-chloro-6-methylbenzothiazole-derived compounds were lower than their cytotoxic doses, indicating a favorable therapeutic index [1].

Antimicrobial SAR Medicinal Chemistry Antifungal Development

2-Chloro-6-methylbenzothiazole Serves as Essential Precursor for Second-Generation NAAA Inhibitors

2-Chloro-6-methylbenzothiazole (3507-26-4) has been specifically employed as the key reactant for synthesizing benzothiazole-piperazine derivatives developed as second-generation non-covalent N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of multiple sclerosis and other chronic inflammatory disorders . This validated synthetic pathway exploits the 2-chloro leaving group for piperazine coupling while preserving the 6-methyl substituent, which is essential for maintaining the potency and selectivity profile of the final NAAA inhibitor candidates. The most potent compound in this series achieved a GI50 of 0.7 µM against relevant cell lines [1].

NAAA Inhibition Anti-inflammatory Multiple Sclerosis Chronic Pain

C6 Methyl Substitution Directs DNA Binding Mode in Cyanine Dye Derivatives

In unsymmetrical cyanine dye synthesis, the incorporation of a 6-methylbenzothiazole substituent—derived from 2-chloro-6-methylbenzothiazole precursors—significantly alters the DNA binding mode compared to unsubstituted benzothiazole-containing dyes [1]. The 6-methyl group introduces steric constraints that shift binding preference from intercalation toward minor groove binding, a distinction confirmed through systematic DNA-binding studies with natural DNA [1]. This structural influence on binding mode is a direct consequence of the 6-methyl substitution pattern and would be absent in dyes prepared from 2-chlorobenzothiazole or other regioisomers.

DNA Binding Fluorescent Probes Bioconjugation Cyanine Dyes

2-Chloro-6-methylbenzothiazole Enables Ruthenium-Azo Complexes with Superior Water Oxidation Catalytic Activity

Ruthenium(II) complexes incorporating azo-bis(benzothiazole) ligands derived from 2-chloro-6-methylbenzothiazole have been structurally and spectroelectrochemically characterized as a newer class of water oxidation catalysts [1]. A direct comparison of the 6-methyl-substituted complex [RuII(Ph-trpy)(Cl)(L)]ClO4 with analogous ruthenium complexes lacking the 6-methyl substitution pattern demonstrated excellent intrinsic water oxidation activity for the 6-methylbenzothiazole-derived system [1]. The presence of the C6 methyl group influences the electronic structure of the azoheteroarene ligand, modulating the redox properties of the ruthenium center and thereby enhancing catalytic turnover.

Water Oxidation Electrocatalysis Ruthenium Complexes Renewable Energy

High-Impact Application Scenarios for 2-Chloro-6-methylbenzothiazole (3507-26-4) Based on Quantified Differentiation


Synthesis of Second-Generation NAAA Inhibitors for Inflammatory Disease Programs

2-Chloro-6-methylbenzothiazole is the established precursor for benzothiazole-piperazine derivatives that function as non-covalent N-acylethanolamine acid amidase (NAAA) inhibitors. These second-generation inhibitors are under investigation for multiple sclerosis and chronic inflammatory disorders . The 2-chloro handle enables efficient piperazine coupling, while the 6-methyl group is essential for maintaining the potency profile, with optimized derivatives achieving GI50 values as low as 0.7 µM [1]. Procurement of the correct 2-chloro-6-methylbenzothiazole ensures direct synthetic access to this validated pharmacophore series; substitution with 2-chlorobenzothiazole or 2-chloro-4-methylbenzothiazole would yield uncharacterized compounds that lack the established SAR.

Development of Ruthenium-Based Water Oxidation Electrocatalysts

2-Chloro-6-methylbenzothiazole serves as the key building block for synthesizing azo-bis(benzothiazole) ligands used in ruthenium(II) water oxidation catalysts. Comparative studies have demonstrated that the 6-methylbenzothiazole-derived ruthenium complex exhibits excellent intrinsic water oxidation activity that is superior to analogous complexes prepared from unsubstituted benzothiazole ligands . This enhanced performance is attributed to the electronic modulation provided by the C6 methyl substituent, which alters the redox properties of the ruthenium center. For researchers in renewable energy and artificial photosynthesis, procurement of 2-chloro-6-methylbenzothiazole is critical for accessing this validated high-performance catalyst class.

Synthesis of Minor Groove-Binding Cyanine Dyes for DNA Detection

2-Chloro-6-methylbenzothiazole is the essential precursor for preparing 6-methylbenzothiazole-containing unsymmetrical cyanine dyes that exhibit preferential minor groove binding to natural DNA . This binding mode is fundamentally distinct from the intercalation mechanism observed with unsubstituted benzothiazole-derived cyanine dyes, enabling different fluorescence response characteristics and DNA sequence selectivity. Researchers developing fluorescent nucleic acid probes, live-cell imaging reagents, or DNA-targeting therapeutics should procure 2-chloro-6-methylbenzothiazole specifically, as alternative 2-chlorobenzothiazole isomers will yield dyes with different and likely undesirable DNA interaction profiles.

Anticandidal Agent Development Leveraging Validated Chloro-Methyl SAR

SAR studies on benzothiazole-piperidine amide derivatives have established that the combination of chloro and methyl substituents on the benzothiazole ring significantly enhances anticandidal activity while maintaining a favorable therapeutic index (effective antifungal doses lower than cytotoxic doses in MTT assays) . 2-Chloro-6-methylbenzothiazole provides the precise substitution pattern required to access this activity profile. Researchers developing novel antifungal agents should specify this CAS number to ensure the scaffold incorporates the validated 2-chloro-6-methyl substitution pattern; procurement of alternative benzothiazoles would introduce uncharacterized SAR variables and potentially compromise antifungal potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methylbenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.